molecular formula C9H9ClN2 B1405058 (3-Chloro-1H-indol-4-yl)methanamine CAS No. 1425932-82-6

(3-Chloro-1H-indol-4-yl)methanamine

Cat. No.: B1405058
CAS No.: 1425932-82-6
M. Wt: 180.63 g/mol
InChI Key: PNWLKGDPZFIROA-UHFFFAOYSA-N
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Description

(3-Chloro-1H-indol-4-yl)methanamine is a useful research compound. Its molecular formula is C9H9ClN2 and its molecular weight is 180.63 g/mol. The purity is usually 95%.
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Properties

CAS No.

1425932-82-6

Molecular Formula

C9H9ClN2

Molecular Weight

180.63 g/mol

IUPAC Name

(3-chloro-1H-indol-4-yl)methanamine

InChI

InChI=1S/C9H9ClN2/c10-7-5-12-8-3-1-2-6(4-11)9(7)8/h1-3,5,12H,4,11H2

InChI Key

PNWLKGDPZFIROA-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1)NC=C2Cl)CN

Canonical SMILES

C1=CC(=C2C(=C1)NC=C2Cl)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-chloro-1H-indole-4-carbonitrile (630.0 mg, 3.57 mmol) in ammonia in MeOH (2M, 45 mL) was added Raney Ni (3.05 g) in water (2 mL). The reaction mixture was then hydrogenated under H2 balloon at 1 atm for 20 h. The reaction mixture was filtered through a pad of Celite®, and the pad was washed alternatively with MeOH (10 mL×3) and water (10 mL×3). Volatile solvents were removed from the filtrate. The remaining crude was extracted with EtOAc (3×75 mL). The combined organic layers were dried (Na2SO4), filtered, and concentrated in vacuo. Crystallization from ether/heptane afforded (3-chloro-1H-indol-4-yl)methanamine (133) as a white solid (633 mg, 98.2%). 1H NMR (400 MHz, DMSO) δ 11.33 (br s, 1H), 7.44 (s, 1H), 7.27 (d, J=8.0 Hz, 1H), 7.11-7.01 (m, 2H), 4.18 (s, 2H), 1.73 (br s, 2H).
Quantity
630 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
3.05 g
Type
catalyst
Reaction Step One

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